molecular formula C11H12ClNO B1303222 (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal CAS No. 85907-66-0

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

Cat. No. B1303222
CAS RN: 85907-66-0
M. Wt: 209.67 g/mol
InChI Key: WYRALGSIFBXIIV-JXMROGBWSA-N
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Description

“(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal” is a chemical compound with the molecular formula C11H12ClNO . It has a molecular weight of 209.68 . The compound is also known by its IUPAC name, (2Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal .


Physical And Chemical Properties Analysis

The compound has a melting point range of 123-125 degrees Celsius .

Scientific Research Applications

Environmental Impact and Degradation

  • Chlorophenols, a component of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, have been studied for their environmental impact, particularly in aquatic settings. The toxicity to aquatic life can be moderate, but the presence of adapted microflora capable of biodegrading these compounds can mitigate persistence (Krijgsheld & Gen, 1986).
  • The degradation of chlorinated phenols through zero valent iron and iron-based bimetallic systems has been reviewed, emphasizing removal processes and the role of iron oxides formed on surfaces. This understanding is crucial for environmental remediation efforts (Gunawardana, Singhal, & Swedlund, 2011).

Therapeutic Applications

  • Certain dimethylamino compounds have been identified as radioligands in Alzheimer's disease, used in PET imaging to measure amyloid deposits in the brain. This plays a crucial role in early disease detection and in evaluating new therapies (Nordberg, 2007).

Environmental Remediation

  • The role of chlorophenols as precursors to dioxins in chemical processes, including municipal solid waste incineration, highlights their environmental significance. Understanding the pathways and formation rates of these compounds can inform strategies for mitigating their impact (Peng et al., 2016).

Toxicity and Risk Assessment

  • Studies on 2,4-D herbicide toxicity have evolved rapidly, with a scientometric review providing a quantitative summary of global trends and gaps in research. This helps identify focus areas for future research on its toxicity and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).

Pollution Control

  • Surfactant-modified natural zeolites are utilized for environmental applications in water purification. By changing the surface chemistry of zeolites, they can sorb a broader range of pollutants, enhancing their utility in pollution control efforts (Catrinescu, Apreutesei, & Teodosiu, 2008).

Safety And Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRALGSIFBXIIV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

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